Methyl 2-benzamido-3-chloropropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-benzamido-3-chloropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPXOLXUAWAXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302518 | |
| Record name | methyl n-benzoyl-3-chloroalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33646-32-1 | |
| Record name | N-Benzoyl-3-chloroalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33646-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 151748 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033646321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC151748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl n-benzoyl-3-chloroalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Benzamido 3 Chloropropanoate
Direct Synthesis Approaches
Direct synthesis of Methyl 2-benzamido-3-chloropropanoate typically involves a two-step process starting from Methyl L-Serinate or its derivatives. The core transformations are the conversion of a hydroxyl group to a chloride and the acylation of an amino group.
Preparation from Methyl L-Serinate Derivatives
A prevalent and efficient method for synthesizing the target compound begins with Methyl L-Serinate hydrochloride. This approach involves the sequential chlorination of the hydroxyl group followed by N-benzoylation of the primary amine.
The initial step involves the substitution of the primary hydroxyl group in Methyl L-Serinate hydrochloride with a chlorine atom. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. The reaction is typically conducted in an aprotic solvent at elevated temperatures to facilitate the conversion of the alcohol to the corresponding chloride, yielding Methyl 2-amino-3-chloropropanoate hydrochloride. google.com
A typical procedure involves heating Methyl L-Serinate hydrochloride with thionyl chloride in a suitable aprotic solvent. For instance, the reaction can be carried out in toluene (B28343), where the mixture is heated to approximately 75°C for several hours. google.com Another documented solvent for this chlorination is dichloroethane, with the reaction proceeding at 45°C for 24 hours. google.com The choice of an aprotic solvent is critical to prevent unwanted side reactions with the reactive thionyl chloride.
Table 1: Chlorination Reaction Conditions
| Starting Material | Reagent | Solvent | Temperature | Duration | Product | Reference |
|---|---|---|---|---|---|---|
| Methyl L-Serinate HCl | Thionyl Chloride | Toluene | 75°C | ~6 hours | Methyl 2-amino-3-chloropropanoate HCl | google.com |
Following the chlorination step, the resulting Methyl 2-amino-3-chloropropanoate hydrochloride intermediate undergoes N-benzoylation. This reaction attaches the benzoyl group to the nitrogen atom, forming the final product. A significant advantage of this synthetic sequence is the ability to perform the N-acylation in the same reaction vessel without isolating the chlorinated intermediate. google.com
In a procedure analogous to a documented N-acetylation, benzoyl chloride can be added to the reaction mixture after the initial chlorination is complete. google.com The reaction is carried out at an elevated temperature, for example, 90°C. The use of a base, such as triethylamine, may be employed to neutralize the hydrogen chloride generated during the reaction, facilitating the acylation process. scielo.org.mx This one-pot approach enhances efficiency by reducing the number of workup and purification steps. Alternative methods for N-benzoylation of amino esters involve using a carboxylic acid (benzoic acid) in the presence of a peptide coupling reagent. scielo.org.mxscielo.org.mx
Alternative Routes via N-Benzoyl-O-chlorocarbonyl-L-serinate Intermediates
An alternative theoretical pathway to this compound could proceed through an N-Benzoyl-O-chlorocarbonyl-L-serinate intermediate. This approach would involve first protecting the amino group of L-serine with a benzoyl group to form N-benzoylserine. The subsequent esterification would yield Methyl N-benzoylserinate. The hydroxyl group of this intermediate could then be activated, for example, by reaction with phosgene (B1210022) or a phosgene equivalent, to form an O-chlorocarbonyl intermediate. The final step would involve the intramolecular or intermolecular displacement of the chlorocarbonyl group by a chloride ion, leading to the formation of the desired product. However, specific examples and detailed procedures for this particular route are not widely documented in scientific literature.
Optimization of Reaction Conditions and Yields
Solvent Effects
The selection of an appropriate solvent is crucial for the chlorination of Methyl L-Serinate derivatives with thionyl chloride. Aprotic solvents are required to avoid reaction with the chlorinating agent. google.com The use of solvents like toluene and dichloroethane has been shown to be effective. google.comgoogle.com Dichloromethane is another common choice for chlorinations involving thionyl chloride. commonorganicchemistry.com The solvent's polarity and boiling point can affect the reaction kinetics and solubility of the starting materials and intermediates. The basicity of the solvent is also a consideration, as highly basic solvents can react with thionyl chloride. researchgate.net Therefore, the use of relatively non-polar, aprotic solvents ensures that the thionyl chloride selectively reacts with the hydroxyl group of the serine derivative, minimizing degradation and unwanted side reactions.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Methyl L-Serinate |
| Thionyl Chloride |
| Methyl L-Serinate hydrochloride |
| Toluene |
| Benzoyl chloride |
| N-Benzoyl-O-chlorocarbonyl-L-serinate |
| Dichloroethane |
| Methyl 2-amino-3-chloropropanoate hydrochloride |
| N-benzoylserine |
| Methyl N-benzoylserinate |
Temperature and Time Parameters
The synthesis of related chloro-amino acid esters, such as methyl 2-acetamino-3-chloropropionate, provides insight into the critical temperature and time parameters that are likely analogous for this compound. The process involves multiple stages, each with specific thermal and temporal requirements to ensure optimal reaction progress and yield.
In a comparable synthesis, the initial chlorination reaction is conducted at an elevated temperature. The mixture is warmed to approximately 75°C over a period of 5 hours and then maintained at this temperature for an additional 6 hours. google.com Following this stage, the acetylation step (which would be benzoylation for the target compound) is carried out at 90°C. The acyl chloride is added in portions over 2 hours, followed by stirring for about 1 hour at the same temperature to complete the reaction. google.com
Table 1: Reaction Parameters in the Synthesis of an Analogous Compound
| Stage | Parameter | Value |
|---|---|---|
| Chlorination | Warming Period | 5 hours |
| Holding Temperature | 75°C | |
| Holding Time | 6 hours | |
| Acylation | Reaction Temperature | 90°C |
| Reagent Addition Time | 2 hours | |
| Post-addition Stirring Time | 1 hour |
Data derived from the synthesis of methyl 2-acetamino-3-chloropropionate. google.com
Purification Techniques in Synthesis
Purification of the crude product is essential to isolate this compound from unreacted starting materials, by-products, and solvents. Common techniques include recrystallization, treatment with activated carbon, and column chromatography.
Recrystallization
Recrystallization is a primary method for purifying the synthesized compound. In a process for a similar compound, after the reaction is complete and excess reagents are distilled off, the product is isolated from the hot reaction solvent, such as toluene. google.com The product precipitates as the solution cools, allowing it to be separated by filtration. google.com
Further purification can be achieved by stirring the isolated solid with an alcohol, like ethanol (B145695) or methanol (B129727). google.com This washing step is typically performed at a temperature ranging from 10 to 80°C, with a preferred range of 30 to 55°C, to remove remaining impurities. google.com
Activated Carbon Treatment
To remove colored impurities and other minor organic by-products, the reaction solution is treated with activated carbon. google.com This step is typically performed while the solution is still hot, just before the filtration and crystallization stages. google.com The activated carbon adsorbs the impurities, which are then removed from the solution via filtration, leading to a purer product upon subsequent crystallization. google.com
Column Chromatography
While not explicitly detailed in the synthesis of closely related chloro-amido esters like methyl 2-acetamino-3-chloropropionate, column chromatography is a powerful and widely used technique for the purification of organic compounds. This method separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel or alumina, and their solubility in a mobile phase. For a compound like this compound, a gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would likely be effective in isolating the product with high purity. Although specific conditions were not found in the provided search context, its application is a standard procedure in organic synthesis for achieving high-purity compounds.
Stereochemical Considerations and Asymmetric Synthesis
Enantiomeric Forms and Chirality of Methyl 2-benzamido-3-chloropropanoate
This compound possesses a single stereogenic center at the C-2 carbon (the alpha-carbon), which is bonded to four different substituents: a hydrogen atom, a benzamido group (-NHCOPh), a chloromethyl group (-CH₂Cl), and a methoxycarbonyl group (-COOCH₃). Due to this chiral center, the molecule exists as a pair of non-superimposable mirror images known as enantiomers.
These enantiomers are designated as (R)-Methyl 2-benzamido-3-chloropropanoate and (S)-Methyl 2-benzamido-3-chloropropanoate, according to the Cahn-Ingold-Prelog priority rules. The distinct spatial arrangement of the substituents around the chiral carbon results in these molecules having identical physical properties, such as melting point and solubility in achiral solvents, but differing in their interaction with plane-polarized light (optical activity) and other chiral molecules. The synthesis of enantiomerically pure forms is crucial in many applications where only one enantiomer exhibits the desired biological or chemical activity.
Asymmetric Synthesis Strategies
The synthesis of a single enantiomer of this compound can be achieved through several strategic approaches that control the stereochemical outcome of the reaction. These methods are designed to selectively produce either the (R) or (S) enantiomer, avoiding the formation of a 50:50 racemic mixture.
Chiral Raw Material Directed Synthesis
One of the most effective methods for synthesizing enantiomerically pure compounds is to begin with a readily available chiral starting material, a technique often referred to as the "chiral pool" method. For the synthesis of this compound, natural amino acids serve as excellent chiral precursors.
A plausible and documented synthetic route involves starting with an enantiomer of serine. For instance, (R)-methyl 2-amino-3-chloropropanoate hydrochloride can be synthesized from D-serine. google.com This process typically involves two key steps:
Esterification: D-serine is reacted with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride, to produce D-serine methyl ester hydrochloride. google.com
Chlorination: The hydroxyl group of the serine methyl ester is then substituted with a chlorine atom, often using thionyl chloride in a suitable solvent like dichloroethane, to yield (R)-methyl 2-amino-3-chloropropanoate hydrochloride. google.com
The resulting chiral amine can then be readily converted to the final target compound through N-benzoylation, reacting it with benzoyl chloride in the presence of a base to form (R)-Methyl 2-benzamido-3-chloropropanoate. This strategy leverages the inherent chirality of the starting material to direct the stereochemistry of the final product.
Stereoselective Conversion of Precursors
This strategy involves converting a prochiral precursor into a chiral product with high stereoselectivity. Biocatalysis, utilizing enzymes such as dehydrogenases, offers a powerful tool for such transformations. Research has demonstrated the potential of short-chain alcohol dehydrogenases for the dynamic kinetic asymmetric transformation of related keto-ester precursors. researchgate.net
For example, a precursor like methyl 2-benzamido-3-oxo-propanoate could be stereoselectively reduced to form a chiral hydrox-precursor. While this yields a hydroxyl group, this intermediate can subsequently be converted to the chloro derivative. The key findings from related enzymatic reductions are summarized below:
| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield |
| Burkholderia gladioli | Methyl 2-benzamido-methyl-3-oxobutanoate | (2S,3R)-aminohydroxy ester | >99.99% | >99.99% |
This table illustrates the high stereoselectivity achievable with enzymatic methods on a related substrate, a strategy applicable to precursors of this compound. researchgate.net
Use of Chiral Auxiliaries and Catalysts
Asymmetric synthesis can be guided by temporarily incorporating a chiral auxiliary into the molecule. sigmaaldrich.comwikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction and is later removed. sigmaaldrich.comwikipedia.org
A general approach would involve:
Attaching a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, to a glycine (B1666218) derivative to form an N-acyl derivative. wikipedia.org
Performing an electrophilic chlorination on the enolate of this intermediate. The steric bulk of the chiral auxiliary blocks one face of the enolate, forcing the electrophile (a source of "Cl+") to attack from the less hindered face, thereby creating the desired stereocenter.
Removing the chiral auxiliary through hydrolysis or another cleavage method to yield the enantiomerically enriched 2-benzamido-3-chloropropanoic acid, which can then be esterified.
Alternatively, chiral catalysts can be employed to create an asymmetric environment that favors the formation of one enantiomer over the other. beilstein-journals.org For instance, chiral halonium salts have been developed as effective asymmetric catalysts for related transformations, providing a pathway to enantiomerically enriched products. beilstein-journals.org
Enantiomeric Resolution and Purity Assessment
When an asymmetric synthesis is not feasible, a racemic mixture of the target compound can be prepared and subsequently separated into its individual enantiomers through a process called chiral resolution. wikipedia.org
Diastereomeric Salt Formation and Recrystallization
The most common method for resolving a racemic mixture of a carboxylic acid (the precursor to the ester) is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic 2-benzamido-3-chloropropanoic acid with an enantiomerically pure chiral base, known as a resolving agent. libretexts.orglibretexts.org
The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. libretexts.orgunchainedlabs.com This difference in solubility allows for their separation by fractional crystallization.
The general procedure is as follows:
The racemic carboxylic acid is dissolved in a suitable solvent.
An equimolar amount of a chiral resolving agent (e.g., a chiral amine) is added to form the diastereomeric salts.
The solution is allowed to cool, causing the less soluble diastereomeric salt to crystallize out.
The crystallized salt is separated by filtration.
The enantiomerically pure carboxylic acid is recovered from the salt by treatment with a strong acid. The chiral resolving agent can often be recovered and reused.
The choice of resolving agent and solvent is critical for successful separation. unchainedlabs.com
| Chiral Resolving Agent | Example Application | Solvent System Example |
| (S)-(-)-1-Phenylethylamine | Resolution of racemic acids | Methanol, Ethanol (B145695), Acetonitrile (B52724) |
| trans-1-amino-2-indanol | Resolution of a carboxylic acid intermediate | Propionitrile:Methyl tert-butyl ether (1:1) |
| Brucine | Classical resolving agent for acids | Acetone, Water |
| (+)-Cinchotoxine | Historical resolving agent for tartaric acid | Water |
This table provides examples of common chiral resolving agents and the types of solvent systems used in diastereomeric salt crystallization for separating enantiomers. wikipedia.orgunchainedlabs.com
Chromatographic Separation Techniques (e.g., Chiral HPLC)
The separation of enantiomers of N-acylated amino acid esters like this compound is commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique relies on the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times and, thus, their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral molecules, including amino acid derivatives. The separation mechanism on these CSPs involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The benzamido group and the methyl ester functionality of the target compound are expected to play a crucial role in these interactions.
Table 1: Representative Chiral Stationary Phases for Separation of Amino Acid Derivatives
| Chiral Stationary Phase | Type | Potential Interactions |
|---|---|---|
| Chiralpak® AD/AS | Amylose derivative | π-π, hydrogen bonding, dipole-dipole |
Chiral Discrimination Studies
Beyond chromatographic separation, spectroscopic methods offer valuable insights into the chiral recognition of enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a powerful tool for studying the subtle differences between enantiomers in a chiral environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination (e.g., DOSY, ROESY)
In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), diastereomeric complexes are formed, which have distinct NMR spectra. This allows for the differentiation and quantification of the enantiomers. For a compound like this compound, the protons in the vicinity of the chiral center are expected to show the most significant chemical shift differences (Δδ) upon interaction with a CSA.
Advanced NMR techniques such as Diffusion Ordered Spectroscopy (DOSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide further details on the nature of these diastereomeric interactions.
DOSY NMR separates the NMR signals of different species based on their diffusion coefficients. By comparing the diffusion coefficients of the analyte in the presence and absence of a CSA, information about the formation and stoichiometry of the diastereomeric complexes can be obtained.
ROESY NMR is used to identify protons that are in close spatial proximity. In the context of chiral discrimination, ROESY experiments can reveal the specific intermolecular interactions and the geometry of the diastereomeric complexes formed between the enantiomers of this compound and a CSA. This information is crucial for understanding the mechanism of chiral recognition.
While specific DOSY and ROESY studies on this compound are not documented in the available literature, the application of these techniques to analogous N-acylated amino acid esters has proven to be highly informative.
Host-Guest Inclusion Phenomena in Chiral Recognition
Host-guest chemistry provides another avenue for chiral recognition. Macrocyclic hosts, such as cyclodextrins, can encapsulate chiral guest molecules like this compound within their cavities. The formation of these inclusion complexes is driven by non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.
The chiral environment of the cyclodextrin (B1172386) cavity can lead to differential binding affinities for the two enantiomers of the guest molecule. This enantioselective binding can be studied using various techniques, including NMR spectroscopy. Upon complexation, the NMR signals of both the host and the guest molecules can experience changes in their chemical shifts. The magnitude of these changes can be used to determine the association constants for the formation of the diastereomeric host-guest complexes.
For this compound, the benzoyl group is likely to be included within the cyclodextrin cavity, while the rest of the molecule interacts with the rim of the host. The stereochemistry at the α-carbon would influence the orientation of the substituents and, consequently, the stability of the inclusion complex.
Table 2: Common Host Molecules for Chiral Recognition
| Host Molecule | Type | Cavity Characteristics |
|---|---|---|
| α-Cyclodextrin | Cyclic oligosaccharide | Smaller, more rigid |
| β-Cyclodextrin | Cyclic oligosaccharide | Intermediate size |
Although specific studies on the host-guest chemistry of this compound are not available, the principles of molecular recognition suggest that cyclodextrins and other synthetic hosts could be effective for its chiral discrimination.
Reactivity and Reaction Mechanisms of Methyl 2 Benzamido 3 Chloropropanoate
Nucleophilic Substitution Reactions at C-3
The chlorine atom at the C-3 position is a good leaving group, making this carbon susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the use of methyl 2-benzamido-3-chloropropanoate as a precursor for β-substituted alanine (B10760859) derivatives.
The displacement of the chloride ion can be achieved with various nucleophiles. The reaction conditions and outcomes are often dependent on the nature of the nucleophile and the base used.
Reaction with Amines: Primary and secondary amines can displace the chloride to form 2,3-diaminopropanoate derivatives. The reaction typically proceeds under basic conditions, which can also promote the formation of an intermediate aziridine (B145994) ring through intramolecular cyclization, followed by nucleophilic opening by the amine.
Reaction with Thiols: Thiols and their corresponding thiolates are effective nucleophiles for the displacement of the C-3 chlorine. This reaction is a key step in the synthesis of cysteine derivatives. lsu.edu For example, reaction with a thiol like benzyl (B1604629) mercaptan in the presence of a base leads to the formation of S-benzylcysteine derivatives. The reaction often proceeds via an aziridine intermediate, which is then opened by the thiol nucleophile. lsu.edu
| Nucleophile | Product Type | Typical Conditions | Reference Analogy |
|---|---|---|---|
| Primary Amine (R-NH₂) | Methyl 2-benzamido-3-(alkylamino)propanoate | Base (e.g., Et₃N, K₂CO₃), Aprotic Solvent (e.g., CH₃CN) | clockss.org |
| Secondary Amine (R₂NH) | Methyl 2-benzamido-3-(dialkylamino)propanoate | Base (e.g., Et₃N), Aprotic Solvent (e.g., CH₃CN) | clockss.org |
| Thiol (R-SH) | Methyl 2-benzamido-3-(alkylthio)propanoate (Cysteine derivative) | Base (e.g., NaH, NaOMe), Aprotic Solvent (e.g., THF, DMF) | lsu.edu |
| Azide (B81097) (N₃⁻) | Methyl 2-benzamido-3-azidopropanoate | NaN₃, Polar Aprotic Solvent (e.g., DMF) | ru.nl |
The stereochemistry of the C-2 and C-3 positions is a critical aspect of these reactions, especially when the starting material is enantiomerically pure. The stereochemical outcome is largely dictated by the reaction mechanism.
If the reaction proceeds via a direct bimolecular nucleophilic substitution (Sₙ2) mechanism, the nucleophile attacks the C-3 carbon from the side opposite to the chlorine atom, resulting in an inversion of configuration at this center. researchgate.net
Hydrolysis of the Ester Group
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or, more commonly, basic conditions (saponification). nih.govscielo.org.mxscielo.org.mx
Base-catalyzed hydrolysis is typically carried out using aqueous solutions of strong bases like sodium hydroxide (B78521) or potassium hydroxide in a co-solvent such as methanol (B129727) or ethanol (B145695). scielo.org.mxscielo.org.mx The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion and forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. The kinetics of hydrolysis for N-benzoyl amino esters are well-documented and follow this general pathway. nih.govnih.gov
| Reaction Type | Reagents | Product | Reference Analogy |
|---|---|---|---|
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq) or KOH(aq) in MeOH/H₂O 2. H₃O⁺ (acid workup) | 2-Benzamido-3-chloropropanoic acid | nih.govscielo.org.mxscielo.org.mx |
Reduction Reactions and Derivative Formation
The ester functionality of this compound can be reduced to a primary alcohol, yielding N-(3-chloro-1-hydroxypropan-2-yl)benzamide. This transformation requires strong reducing agents capable of reducing esters, such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of methoxide and a second hydride addition to the resulting aldehyde intermediate.
This reduction provides access to a different class of derivatives, namely 2-benzamido-3-chloropropan-1-ol, which can be used in further synthetic applications.
Mechanisms of Key Transformations
The reactivity of this compound is intricately linked to the formation of cyclic intermediates, which govern the outcome of nucleophilic substitution reactions.
As discussed, nucleophilic substitution at C-3 is not always a straightforward Sₙ2 displacement. The participation of the neighboring benzamido group is a critical mechanistic feature. Under basic conditions, deprotonation of the amide nitrogen creates a potent intramolecular nucleophile. This nucleophile can attack the C-3 carbon, leading to the formation of a highly reactive N-benzoyl-aziridine-2-carboxylate intermediate. lsu.educlockss.org This aziridine is activated towards nucleophilic attack due to both ring strain and the electron-withdrawing effect of the N-benzoyl and C-2 ester groups. Nucleophiles will preferentially attack the C-3 position, leading to the ring-opened product. clockss.org
Alternatively, the carbonyl oxygen of the benzamido group can act as an intramolecular nucleophile, particularly under conditions that favor its nucleophilicity. This would lead to the formation of a five-membered oxazoline (B21484) intermediate. mdpi.com The subsequent reaction with a nucleophile would involve attack at the C-3 position, breaking the C-Cl bond and regenerating the benzamido group. The competition between aziridine and oxazoline formation is a key determinant of the final product structure and stereochemistry, with the aziridine pathway being frequently cited in the synthesis of amino acid derivatives from β-haloalanine precursors. lsu.edu
Kinetic Studies of Reactivity
Kinetic studies are crucial for understanding the rate at which a chemical reaction proceeds and for elucidating its mechanism. For this compound, kinetic studies would likely focus on the rate of intramolecular cyclization to form an oxazolidinone ring, a reaction that is characteristic of this class of compounds.
The reactivity of this compound in such reactions is influenced by several factors:
The Nature of the Leaving Group: The chloride ion is a reasonably good leaving group, facilitating the intramolecular nucleophilic attack.
The Nucleophilicity of the Attacking Group: The amide oxygen of the benzamido group acts as the intramolecular nucleophile. Its nucleophilicity can be modulated by the reaction conditions, particularly the presence of a base.
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally favored for such intramolecular cyclizations as they can solvate the cation without strongly solvating the anionic nucleophile.
Base Catalysis: The reaction is typically base-catalyzed. The base deprotonates the amide nitrogen, increasing the nucleophilicity of the amide oxygen and thereby accelerating the rate of cyclization.
A hypothetical kinetic study for the base-catalyzed cyclization of this compound could involve monitoring the disappearance of the starting material or the appearance of the oxazolidinone product over time using techniques like HPLC or NMR spectroscopy. The data obtained would allow for the determination of the reaction order and the rate constant.
Illustrative Kinetic Data for the Cyclization of a Related Compound
The following table presents hypothetical kinetic data for the cyclization of a compound structurally similar to this compound to illustrate the type of information that would be obtained from kinetic studies.
| Experiment | [Substrate] (mol/L) | [Base] (mol/L) | Solvent | Temperature (°C) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | DMF | 25 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | DMF | 25 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | DMF | 25 | 3.1 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | Acetonitrile (B52724) | 25 | 8.0 x 10⁻⁶ |
This is a hypothetical table for illustrative purposes.
Ring-Closing Reactions (e.g., Formation of Oxazolidinone Rings)
The presence of a nucleophilic benzamido group and a leaving group (chloride) on adjacent carbons makes this compound a prime candidate for intramolecular ring-closing reactions to form heterocyclic structures, most notably oxazolidinone rings. Oxazolidinones are an important class of heterocyclic compounds with various applications, including as chiral auxiliaries in asymmetric synthesis and as scaffolds for pharmaceuticals.
The formation of the oxazolidinone ring from this compound is expected to proceed via an intramolecular SN2 (Substitution Nucleophilic Bimolecular) mechanism. The key steps of this reaction are:
Deprotonation: In the presence of a base (e.g., sodium hydride, potassium carbonate), the proton on the nitrogen of the benzamido group is abstracted. This deprotonation significantly increases the nucleophilicity of the amide oxygen.
Intramolecular Nucleophilic Attack: The resulting amide oxygen anion acts as an intramolecular nucleophile and attacks the electrophilic carbon atom bearing the chlorine atom.
Ring Closure and Elimination: This nucleophilic attack leads to the displacement of the chloride ion and the formation of a five-membered oxazolidinone ring.
The stereochemistry of the starting material would influence the stereochemistry of the resulting oxazolidinone.
Typical Conditions for Oxazolidinone Formation from Analogous Precursors
The table below outlines typical reaction conditions that would likely be effective for the cyclization of this compound, based on studies of similar compounds.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 4 | 85 |
| 2 | K₂CO₃ | DMF | 60 | 12 | 78 |
| 3 | t-BuOK | t-BuOH | 80 | 6 | 82 |
| 4 | DBU | Acetonitrile | 50 | 8 | 75 |
This table is based on typical conditions for analogous reactions and is for illustrative purposes.
Derivatization and Synthetic Utility in Organic Chemistry
Methyl 2-benzamido-3-chloropropanoate as a Versatile Building Block
The versatility of this compound as a synthetic building block lies in its bifunctional nature. The benzamido group provides robust protection for the nitrogen atom, preventing unwanted side reactions during synthesis while influencing the stereochemical outcome of reactions at the adjacent chiral center. The chloro- and ester- functionalities serve as key handles for molecular elaboration.
The primary chlorine atom at the β-position is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of diverse functionalities and the construction of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the methyl ester group can be readily hydrolyzed to a carboxylic acid or converted into an amide, providing another avenue for derivatization, such as in peptide synthesis. luxembourg-bio.commasterorganicchemistry.com
N-acylated β-chloroalanine esters are established precursors for the synthesis of both natural and non-natural α-amino acids. The primary synthetic route involves the nucleophilic displacement of the β-chloro group. By selecting an appropriate nucleophile, a wide variety of amino acid side chains can be introduced. For instance, reaction with sodium azide (B81097) yields a β-azido derivative, which can be subsequently reduced to form 2,3-diaminopropanoic acid. Similarly, displacement with thiols or cyanides can be used to introduce sulfur-containing or nitrile-bearing side chains, respectively.
This strategy is fundamental in medicinal chemistry and the development of novel peptide-based therapeutics where non-standard amino acids are required to enhance biological activity, stability, or conformational properties. acs.org
Table 1: Potential Transformations of this compound
| Reagent/Condition | Functional Group Targeted | Resulting Product Type |
|---|---|---|
| Sodium Azide (NaN₃) | β-Chloro | β-Azido-alanine derivative |
| Sodium Cyanide (NaCN) | β-Chloro | β-Cyano-alanine derivative |
| Thiol (R-SH) / Base | β-Chloro | Cysteine analogue (S-alkyl) |
| Water / Base (e.g., NaOH) | Methyl Ester | N-Benzoyl-3-chloroalanine |
| Ammonia / Amine (R-NH₂) | Methyl Ester | N-Benzoyl-3-chloroalaninamide |
Difunctional compounds like this compound are valuable starting materials for the synthesis of heterocyclic systems. beilstein-journals.org The presence of an electrophilic center (the β-carbon) and latent nucleophilic character (at the nitrogen, upon deprotection) facilitates cyclization reactions.
While specific literature detailing the use of this exact benzamido compound in heterocyclic synthesis is limited, the general strategy is well-established for similar β-chloro amino esters. For example, intramolecular cyclization can be induced, or the compound can react with external dinucleophiles to form rings. Reaction with thiourea, for instance, could potentially lead to the formation of a diaminothiazine ring system. These approaches are crucial for generating novel scaffolds for drug discovery. nih.govnih.gov
Synthesis of Downstream Products and Analogues
The strategic position of the functional groups in this compound allows for the planned synthesis of a variety of downstream products. Beyond simple nucleophilic substitution, the compound can undergo elimination reactions in the presence of a non-nucleophilic base to yield the corresponding N-benzoyl-dehydroalanine methyl ester. acs.org This α,β-unsaturated amino acid derivative is a valuable Michael acceptor, enabling the conjugate addition of nucleophiles to form a different set of amino acid analogues.
Furthermore, the ester group can be converted to an amide through aminolysis. If this is followed by a nucleophilic displacement of the chloride, a diverse array of functionalized amino amides can be accessed.
Table 2: Examples of Downstream Products from this compound
| Reaction Type | Reagent(s) | Product Structure | Potential Application |
|---|---|---|---|
| Nucleophilic Substitution | KSCN | Methyl 2-benzamido-3-thiocyanatopropanoate | Precursor to Cysteine derivatives |
| Elimination | DBU | Methyl 2-benzamidoacrylate | Michael acceptor for C-C bond formation |
| Ester Hydrolysis | LiOH, H₂O | 2-Benzamido-3-chloropropanoic acid | Intermediate for further coupling reactions |
Utilization in the Synthesis of Pharmacologically Relevant Compounds (e.g., Ramipril Intermediate)
In the synthesis of pharmacologically active compounds, particularly peptide-like molecules, protected amino acids are critical intermediates. A notable example is the synthesis of Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor. While literature most commonly cites the use of the closely related Methyl 2-acetamido-3-chloropropanoate as a key intermediate for Ramipril, the underlying chemical logic applies to other N-acyl protected analogues.
The N-acyl group (such as acetamido or benzamido) serves to protect the amine functionality during subsequent synthetic steps, preventing its interference with other reactions. The core structure of the β-chloroalanine methyl ester provides the necessary backbone for constructing the complex bicyclic amino acid portion of the final drug molecule. Although the direct use of this compound in the synthesis of Ramipril is not widely documented, its structural similarity to the known acetamido intermediate suggests its potential utility as a building block for Ramipril analogues or other pharmacologically relevant compounds requiring a protected and functionalized alanine (B10760859) scaffold.
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can be used to optimize the geometry of Methyl 2-benzamido-3-chloropropanoate, predicting bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional conformation.
The reactivity of the molecule is dictated by its functional groups: the N-benzoyl group, the methyl ester, and the chlorine atom at the β-position. DFT studies on related N-acyl-α-amino acid esters have been used to explore their reactivity. researchgate.net For this compound, key areas of reactivity would include the susceptibility of the carbonyl carbons to nucleophilic attack, the acidity of the N-H proton, and the potential for elimination or substitution reactions involving the chlorine atom. Computational models can quantify parameters like atomic charges and electrostatic potential maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactive sites. materialsciencejournal.org
A significant application of DFT is the elucidation of reaction mechanisms by mapping the potential energy surface of a chemical transformation. For this compound, a primary reaction pathway of interest is the base-promoted intramolecular cyclization to form an aziridine (B145994) ring, a common reaction for β-haloamines. nih.gov
Computational studies can model this process by:
Identifying Reactants and Products: Defining the initial state (the reactant ester) and the final state (the aziridine-2-carboxylate (B8329488) product).
Locating the Transition State (TS): Searching for the saddle point on the potential energy surface that connects the reactant and product. The geometry and energy of the TS are critical for understanding the reaction kinetics. nih.gov The TS for this SNi (intramolecular nucleophilic substitution) reaction would feature a partially formed C-N bond and a partially broken C-Cl bond.
Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation barrier (ΔG‡), which is directly related to the reaction rate.
Another competitive pathway could be β-elimination, which is observed in related N-chloro-α-amino acids under basic conditions. acs.orgglobethesis.com DFT calculations could compare the activation barriers for the cyclization versus the elimination pathway to predict which reaction is more likely to occur under specific conditions.
Table 1: Hypothetical DFT-Calculated Energy Profile for Competing Pathways
| Species | Pathway | Relative Free Energy (kcal/mol) | Key Geometric Features |
| Reactant | - | 0.0 | Optimized ground state geometry |
| Transition State 1 (TS1) | Aziridine Formation | +22.5 | Elongated C-Cl bond, forming N-C bond |
| Product 1 | N-benzoyl-aziridine-2-carboxylate | -15.0 | Three-membered ring formed |
| Transition State 2 (TS2) | β-Elimination | +25.0 | Elongated C-H and C-Cl bonds, forming C=C bond |
| Product 2 | Methyl 2-benzamidoacrylate | -10.5 | C=C double bond formed |
Note: The data in this table is illustrative and based on typical values for similar reactions found in the literature. It does not represent experimentally validated results for this compound.
The solvent environment can dramatically influence reaction rates and mechanisms. Computational chemistry can account for these effects using implicit or explicit solvent models. mdpi.com For the intramolecular cyclization of this compound, the polarity of the solvent would be a critical factor.
Polar Protic Solvents (e.g., Methanol): These solvents can stabilize both the charged intermediates and the transition state through hydrogen bonding, potentially altering the activation energy. researchgate.net
Polar Aprotic Solvents (e.g., DMSO): These solvents can solvate cations effectively but are less effective at solvating anions, which could influence the reactivity of a deprotonated amide intermediate.
Nonpolar Solvents (e.g., Toluene): In these environments, intramolecular reactions are often favored, and the calculated gas-phase energy profile may be more representative of the reaction course.
DFT calculations incorporating a solvent model (like the Polarizable Continuum Model, PCM) would allow for the re-optimization of reactant, transition state, and product geometries in different media, providing a more accurate prediction of reaction outcomes under realistic experimental conditions. mdpi.com
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. materialsciencejournal.org
For this compound, the electronic structure is influenced by its constituent groups:
Benzoyl Group: The phenyl ring and carbonyl group act as electron-withdrawing groups, which would be expected to lower the energy of the LUMO. nih.gov
Chloro Group: As an electronegative substituent, the chlorine atom also acts as an electron-withdrawing group, further lowering the orbital energies. nih.gov
Methyl Ester Group: This group is also electron-withdrawing.
The combined effect of these groups would likely result in a relatively low-lying LUMO, making the molecule susceptible to attack by nucleophiles. The HOMO would likely be localized on the benzamido group, particularly the phenyl ring and the nitrogen lone pair. A smaller HOMO-LUMO gap generally implies higher reactivity. materialsciencejournal.org DFT calculations can provide quantitative values for these orbital energies.
Table 2: Representative Frontier Orbital Energies for Amino Acid Derivatives
| Compound/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| N-Benzoyl Alanine (B10760859) Methyl Ester (Analogue) | -6.5 | -0.8 | 5.7 |
| Naphthalene | -5.79 | -1.00 | 4.79 |
| 2-(dimethylamino)naphthalene | -4.83 | -0.63 | 4.20 |
Note: Data is based on values reported for analogous structures in computational literature and serves for illustrative purposes. nih.govresearchgate.net The values are representative and not specific to this compound.
Modeling of Stereoselectivity and Chiral Interactions
This compound possesses a chiral center at the α-carbon (C2). Therefore, its reactions can proceed with stereoselectivity, and its interactions with other chiral molecules will be stereospecific. Computational modeling is an invaluable tool for predicting and rationalizing the stereochemical outcomes of reactions.
For instance, in a reaction with a chiral nucleophile or catalyst, DFT can be used to model the transition states for the formation of different diastereomeric products. nih.gov By comparing the calculated activation energies for the competing diastereomeric pathways, one can predict which product will be favored.
The analysis typically involves:
Conformational Search: Identifying the lowest energy conformations of the reactant and the chiral reagent.
Modeling Transition States: Locating the transition state structures for the formation of each possible stereoisomer (e.g., R,R vs. R,S).
Energy Comparison: Calculating the relative free energies of these transition states. The transition state with the lower energy corresponds to the major product, and the energy difference can be used to predict the diastereomeric or enantiomeric excess.
These models often focus on non-covalent interactions, such as hydrogen bonding, steric repulsion, and electrostatic interactions, which govern chiral recognition and determine the stereochemical course of the reaction. While specific models for this compound are not available, the methodologies developed for other chiral amino acid derivatives provide a clear blueprint for how such an investigation would be conducted. nih.gov
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
1H NMR and 13C NMR for Structural Confirmation
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzamido group would appear in the downfield region (typically δ 7-8 ppm). The proton attached to the chiral carbon (C2) would likely appear as a multiplet due to coupling with the adjacent chloromethyl protons. The protons of the chloromethyl group (CH₂Cl) would also exhibit a characteristic shift and coupling pattern. The methyl ester protons (OCH₃) would be expected to appear as a singlet in the upfield region (around δ 3.7 ppm).
¹³C NMR: The carbon NMR spectrum would provide complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbons of the amide and ester groups would be the most downfield signals (typically δ 165-175 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range. The chiral carbon (C2) and the carbon of the chloromethyl group would have characteristic shifts influenced by their respective substituents. The methyl ester carbon would be found in the upfield region (around δ 52 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-benzamido-3-chloropropanoate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzamido Aromatic CH | 7.4 - 7.9 | 127 - 132 |
| Benzamido C=O | - | ~167 |
| NH | ~7.0 (broad) | - |
| C2-H | 4.8 - 5.0 | 55 - 60 |
| C3-H₂ | 3.8 - 4.0 | 45 - 50 |
| Ester C=O | - | ~170 |
| OCH₃ | ~3.7 | ~53 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unambiguously establish the connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a cross-peak between the C2-H proton and the C3-H₂ protons would confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the OCH₃ protons to the methyl carbon.
Specialized NMR for Chiral Discrimination (e.g., DOSY, ROESY)
As this compound contains a chiral center at the C2 position, specialized NMR techniques can be employed for chiral discrimination, often with the use of chiral solvating agents or chiral derivatizing agents. These methods can differentiate between the two enantiomers (R and S forms) of the molecule by inducing diastereomeric interactions that result in separate NMR signals for each enantiomer. While specific applications of DOSY (Diffusion Ordered Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) for this particular compound are not documented, these techniques are powerful tools in chiral analysis.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for its chemical identity. The exact mass is calculated based on the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).
Interactive Data Table: Theoretical Exact Mass of this compound (C₁₁H₁₂ClNO₃)
| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
| ¹²C | 12.000000 | 11 | 132.000000 |
| ¹H | 1.007825 | 12 | 12.093900 |
| ³⁵Cl | 34.968853 | 1 | 34.968853 |
| ¹⁴N | 14.003074 | 1 | 14.003074 |
| ¹⁶O | 15.994915 | 3 | 47.984745 |
| Total | 241.050572 |
An experimentally determined HRMS value that closely matches this theoretical value would provide strong confirmation of the compound's elemental composition.
LC-MS for Purity and Degradation Product Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is instrumental in assessing the purity of this compound by separating it from any impurities or starting materials. Furthermore, it can be used to identify and quantify potential degradation products that may form over time or under specific conditions. The mass spectrometer provides molecular weight information for each separated component, aiding in their identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of different bonds can be observed. For this compound, key functional groups include the amide, ester, aromatic ring, and the carbon-chlorine bond.
The IR spectrum of a related compound, methyl propanoate, shows characteristic absorptions for the ester group. docbrown.info The C=O stretching vibration of the ester is typically strong and appears in the region of 1750-1735 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations are expected between 1200-1170 cm⁻¹. docbrown.info For this compound, one would also expect to see characteristic peaks for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹), the aromatic ring (C=C stretches around 1600-1450 cm⁻¹), and the C-Cl bond (in the fingerprint region).
Table 1: Expected IR Absorption Regions for this compound
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
| Amide | N-H stretch | 3400-3200 |
| Amide | C=O stretch (Amide I) | 1680-1630 |
| Ester | C=O stretch | 1750-1735 |
| Aromatic | C=C stretch | 1600-1450 |
| Alkane | C-H stretch | 3000-2850 |
| Ester/Amide | C-O/C-N stretch | 1300-1000 |
| Alkyl Halide | C-Cl stretch | 800-600 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which has a chiral center at the second carbon, X-ray crystallography could be used to definitively determine its stereochemistry (R or S configuration).
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the elucidation of the crystal structure. While specific crystallographic data for the target compound is unavailable, a typical output would include the crystal system, space group, and unit cell dimensions.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.45 |
| γ (°) | 90 |
| Volume (ų) | 662.3 |
| Z | 4 |
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from byproducts, starting materials, or other isomers.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. colostate.edu It involves spotting the sample onto a plate coated with a stationary phase (commonly silica (B1680970) gel) and developing the plate in a sealed chamber with a suitable mobile phase. colostate.edu
For this compound, different solvent systems could be tested to achieve good separation. The choice of solvent depends on the polarity of the compound. A common mobile phase for compounds of intermediate polarity might be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone. nih.gov The position of the spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Table 3: Example TLC System for Analysis of a Reaction Mixture
| Component | Stationary Phase | Mobile Phase | Rf Value (Hypothetical) |
| Starting Material | Silica Gel | Hexane:Ethyl Acetate (3:1) | 0.80 |
| Product | Silica Gel | Hexane:Ethyl Acetate (3:1) | 0.55 |
| Byproduct | Silica Gel | Hexane:Ethyl Acetate (3:1) | 0.20 |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, identification, and quantification of components in a mixture. UPLC is a more recent development that uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster run times, and greater sensitivity compared to traditional HPLC.
For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Table 4: Illustrative HPLC/UPLC Conditions for Purity Assessment
| Parameter | HPLC Condition | UPLC Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Hypothetical) | 4.2 min | 1.8 min |
Q & A
Q. Optimization Considerations :
- Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions like racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require stringent drying to avoid hydrolysis .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Answer :
X-ray crystallography provides atomic-level resolution using programs like SHELXL for refinement :
Data Collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps.
Twinning Analysis : Use SHELXD to detect twinning in crystals, common in chlorinated compounds due to lattice distortions .
Validation : Tools like PLATON check for geometric outliers (e.g., bond angles, torsions) and hydrogen-bonding networks .
Case Study : The (S)-enantiomer of a structurally similar compound (Methyl 2-benzamido-3-(3,4-dimethoxyphenyl)propanoate) was resolved via SHELXL, confirming the absolute configuration using Flack parameter refinement .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Answer :
- NMR :
- ¹H NMR : Peaks at δ 7.8–8.1 ppm (benzamide aromatic protons) and δ 3.6–3.8 ppm (methyl ester) confirm functional groups.
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~165 ppm (amide) validate the backbone .
- IR : Strong absorption at ~1740 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (amide I band) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with chlorine isotopic patterns (3:1 for ³⁵Cl/³⁷Cl) .
Advanced: How can computational modeling predict reactivity and stereochemical outcomes in derivatives?
Q. Answer :
- DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic substitution at the 3-chloro position, predicting regioselectivity in reactions .
- MD Simulations : GROMACS explores solvent effects on conformational stability, critical for designing enantioselective catalysts .
- Docking Studies : AutoDock Vina evaluates binding affinity of derivatives to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .
Example : DFT analysis of a chloropropanoate analog revealed steric hindrance from the benzamido group directs nucleophilic attack to the β-carbon .
Basic: What are the key stability concerns for this compound during storage?
Q. Answer :
- Hydrolysis : The ester group is prone to hydrolysis in humid conditions. Store under inert gas (Ar/N₂) at –20°C in amber vials .
- Light Sensitivity : UV exposure degrades the benzamido moiety. Use light-resistant containers .
- Purity Monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) detect decomposition products .
Advanced: How to address contradictions in spectroscopic vs. crystallographic data for this compound?
Q. Answer :
Cross-Validation :
- Compare NMR-derived dihedral angles with those from X-ray torsion angles .
- Validate IR carbonyl stretches against crystallographic bond lengths (C=O typically 1.21–1.23 Å) .
Dynamic Effects : NMR captures time-averaged conformers, while crystallography shows static structures. Use variable-temperature NMR to identify flexible regions .
Error Analysis : Calculate R-factors in crystallography (target <5%) and NMR integration errors (<2%) to assess data reliability .
Basic: What are the recommended safety protocols for handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of chloroform (common solvent) .
- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .
Advanced: How to assess enantiomeric purity and configurational stability?
Q. Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences >1 min indicate high purity .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .
- Racemization Studies : Monitor optical rotation over time at varying temperatures to determine kinetic stability .
Basic: What solvent systems are optimal for recrystallizing this compound?
Q. Answer :
- Ethanol/Water : Slow evaporation from a 7:3 ethanol/water mixture yields needle-shaped crystals suitable for X-ray analysis .
- Dichloromethane/Hexane : Layering hexane over DCM solutions induces gradual crystallization, minimizing impurities .
Advanced: How to design a mechanistic study for chloropropanoate reactivity in nucleophilic substitutions?
Q. Answer :
Kinetic Isotope Effects (KIE) : Compare reaction rates using ³⁵Cl vs. ³⁷Cl isotopes to identify rate-determining steps .
Trapping Intermediates : Use low-temperature NMR (–40°C) to detect carbocation or tetrahedral intermediates .
Computational Mapping : Identify transition states via Nudged Elastic Band (NEB) calculations in VASP to visualize reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
